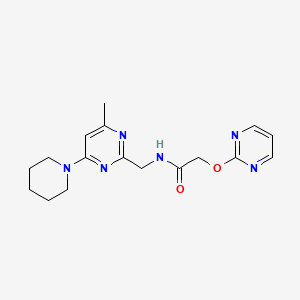

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-2-pyrimidin-2-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-13-10-15(23-8-3-2-4-9-23)22-14(21-13)11-20-16(24)12-25-17-18-6-5-7-19-17/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUJIMKSOIFWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)COC2=NC=CC=N2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a piperidine ring and pyrimidine core, has drawn significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 367.4 g/mol. The structural features include:

- Pyrimidine Core : Central to its biological activity.

- Piperidine Ring : Enhances interaction with biological targets.

- Acetamide Moiety : Contributes to its solubility and stability.

The mechanism of action for this compound involves:

- Target Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.

- Kinase Inhibition : Preliminary studies suggest it may inhibit certain kinases involved in cell proliferation and survival pathways, which is crucial in cancer therapy .

- Antimicrobial Activity : Exhibits potential against various pathogens, likely through interference with microbial metabolic processes .

Anticancer Properties

Research has shown that this compound can induce apoptosis in cancer cells, particularly those with dysregulated kinase activity. For instance, it has been noted to significantly inhibit EGFR phosphorylation, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

In vitro studies indicate that this compound demonstrates activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against multiple pathogens | |

| Kinase Inhibition | Inhibits specific kinases |

Case Study: Anticancer Efficacy

A study evaluated the compound's efficacy in various cancer models, revealing significant tumor growth inhibition in xenograft models. The results indicated a dose-dependent response, suggesting that higher concentrations enhance anticancer effects while minimizing toxicity to normal cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide, in anticancer therapy. Pyrimidine compounds have been shown to inhibit various cancer cell lines by targeting key metabolic pathways involved in tumor growth. For instance, structural modifications in similar compounds have led to significant increases in potency against cancer cell lines, suggesting that this compound may exhibit similar effects .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibitors of NAPE-PLD have been shown to modulate emotional behavior and neurochemical pathways, indicating potential applications in treating mood disorders and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationship is crucial for understanding how modifications to the chemical structure influence biological activity. Studies have demonstrated that specific substitutions on the pyrimidine ring can significantly enhance inhibitory potency against target enzymes. For example, replacing certain groups with more polar or sterically constrained moieties has resulted in increased efficacy .

Case Study 1: Inhibition of NAPE-PLD

In one study, a related compound demonstrated significant inhibition of NAPE-PLD activity in vivo, leading to decreased levels of NAEs in the brains of test subjects. This finding supports the hypothesis that similar compounds, including this compound, could serve as effective pharmacological tools for studying lipid-mediated signaling pathways .

Case Study 2: Anticancer Activity Assessment

Another research effort evaluated the anticancer properties of pyrimidine derivatives in various cancer cell lines. The study found that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancerous cells compared to normal cells. This suggests that further exploration of this compound could yield promising results in cancer therapeutics .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound's synthesis involves multi-step processes, including:

-

Nucleophilic substitution at the pyrimidine ring (C-2 and C-4 positions) using piperidine under basic conditions.

-

Amide coupling between activated pyrimidine intermediates and acetamide derivatives in the presence of coupling agents like EDCI/HOBT .

-

Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for introducing substituents, often catalyzed by palladium complexes .

Table 1: Key Synthetic Steps and Conditions

Pyrimidine Ring Reactions

-

Electrophilic substitution : Bromination at C-5 using Br₂ in acetic acid.

-

Oxidation : Conversion of methyl groups to carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : Hydrogenation of pyrimidine rings with Pd/C and H₂ to yield tetrahydropyrimidines .

Acetamide Hydrolysis

-

Acidic hydrolysis : Cleavage of the acetamide bond in HCl/EtOH (reflux) to generate free amine and acetic acid derivatives .

-

Basic hydrolysis : NaOH/MeOH yields sodium acetate and pyrimidine-amine intermediates .

Catalytic and Cross-Coupling Reactions

The compound participates in palladium-catalyzed reactions for structural diversification:

-

Suzuki coupling : Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) to introduce aryl groups .

-

Buchwald-Hartwig amination : Introduction of secondary amines (e.g., morpholine) via Pd₂(dba)₃ and Xantphos .

Table 2: Cross-Coupling Examples

| Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 4-Aryl-substituted derivative | 82 | |

| Morpholine | Pd₂(dba)₃, Xantphos | N-Morpholinoacetamide analog | 75 |

Degradation Pathways

Under stress conditions, the compound undergoes:

-

Oxidative degradation : Formation of N-oxide derivatives in H₂O₂/acetic acid .

-

Photodegradation : Cleavage of the pyrimidinyloxy group under UV light (λ = 254 nm).

Biological Relevance in Reaction Design

Modifications to the parent structure enhance pharmacological properties:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The table below compares the target compound with structurally related acetamide derivatives from patents and literature:

Key Observations

- Piperidine vs. Piperazine: The target compound’s piperidine group (vs. Piperazine’s additional nitrogen may improve solubility but could limit CNS penetration.

- Pyrimidinyloxy vs. Phenoxy: The pyrimidin-2-yloxy group in the target compound (vs. phenoxy in ) introduces a second pyrimidine ring, enabling π-π stacking interactions in binding pockets.

- Backbone Flexibility: Compounds with phenoxy linkers (e.g., ) exhibit greater conformational flexibility compared to the target’s rigid pyrimidine-methyl-acetamide scaffold.

- Therapeutic Implications: Quinoline-based analogs (e.g., ) target nuclear receptors like ROR-gamma, while pyrimidine-phenoxy derivatives (e.g., ) are linked to kinase inhibition. The target’s structure aligns with both categories, suggesting broad applicability.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns and hydrogen bonding (e.g., δ 7.69 ppm for pyrimidine protons in related compounds) .

- LC-MS : Validate molecular weight and purity (e.g., [M+H]+ peaks at m/z 376.0 for pyrimidine-acetamide analogs) .

- Melting Point Analysis : Compare observed values with literature data (e.g., 204–205°C for structurally similar compounds) .

Q. Advanced Resolution of Contradictions

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocyclic systems .

- X-ray Crystallography : Confirm absolute configuration when stereoisomerism is suspected .

How can computational methods enhance the design of derivatives for structure-activity relationship (SAR) studies?

Q. Methodological Approach

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) to predict binding affinities .

- QSAR Modeling : Correlate substituent effects (e.g., piperidine methylation or pyrimidine oxygenation) with biological activity using descriptors like logP or polar surface area .

- DFT Calculations : Evaluate electronic effects of substituents (e.g., electron-withdrawing groups on pyrimidine rings) to guide synthetic priorities .

How should researchers address discrepancies in pharmacological data between in vitro and in vivo models for this compound?

Q. Troubleshooting Framework

Validate Assay Conditions : Ensure consistency in buffer pH, solvent (e.g., DMSO concentration), and cell lines .

Pharmacokinetic Profiling : Measure plasma stability, metabolic clearance, and bioavailability to identify in vivo inactivation pathways .

Metabolite Identification : Use LC-MS/MS to detect active or inhibitory metabolites that may explain efficacy gaps .

What strategies improve reproducibility in multi-step syntheses of this compound?

Q. Best Practices

- Intermediate Purification : Use column chromatography or recrystallization after each step to minimize carryover impurities .

- Reaction Monitoring : Employ TLC or in-line IR spectroscopy to track reaction progress .

- Batch Consistency : Document solvent lot numbers, reagent sources, and humidity/temperature controls .

How can heterogeneous reaction conditions impact the synthesis of this compound, and what mitigation strategies exist?

Q. Challenges and Solutions

- Issue : Poor solubility of intermediates in polar solvents.

Solution : Use mixed solvents (e.g., THF/H2O) or phase-transfer catalysts . - Issue : Competing side reactions in acidic/basic conditions.

Solution : Optimize pH using buffer systems (e.g., NaHCO3 for mild basicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.